molecular formula C14H16N2O5 B14035485 tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate

tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate

Cat. No.: B14035485
M. Wt: 292.29 g/mol
InChI Key: FBJIZOJHZYIXSZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a nitro group attached to the indole ring

Preparation Methods

The synthesis of tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the indole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Methoxylation: Introduction of the methoxy group using a methoxylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: Formation of the tert-butyl ester group through the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can be oxidized to form various oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and tert-butyl ester groups can influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Similar structure but with a formyl group instead of a nitro group.

    tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: Similar structure but with an iodine atom instead of a nitro group.

    tert-Butyl 1-indolecarboxylate: Lacks the methoxy and nitro groups, making it less functionalized.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

tert-butyl 5-methoxy-4-nitroindole-1-carboxylate

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)15-8-7-9-10(15)5-6-11(20-4)12(9)16(18)19/h5-8H,1-4H3

InChI Key

FBJIZOJHZYIXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2[N+](=O)[O-])OC

Origin of Product

United States

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